

Application Notes and Protocols for Angiogenesis Assays Using PF-04217903

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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

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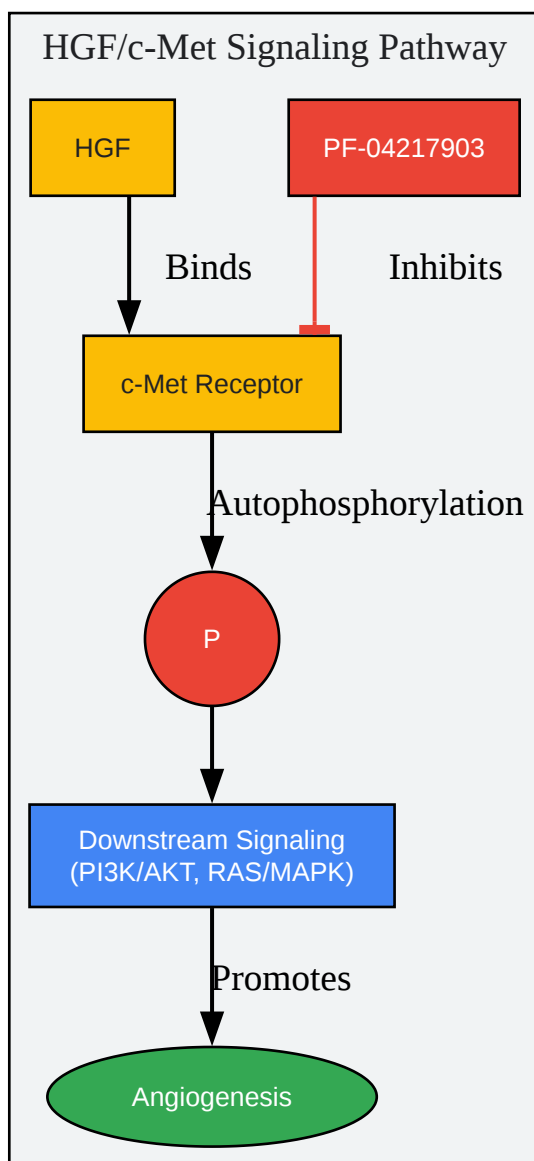
Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.^[1] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a key regulator of these processes, making it an attractive target for anti-cancer therapies.^{[1][2]} PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.^{[1][2][3]} With over 1,000-fold selectivity for c-Met compared to a broad panel of other kinases, PF-04217903 serves as a precise tool for investigating the role of the HGF/c-Met pathway in angiogenesis.^{[1][3]} These application notes provide detailed protocols for key in vitro angiogenesis assays to evaluate the anti-angiogenic effects of PF-04217903.

Mechanism of Action

PF-04217903 inhibits angiogenesis by targeting the HGF/c-Met signaling cascade in endothelial cells. The binding of HGF to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.^[4] This activation initiates downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for endothelial cell proliferation, survival, migration, and invasion.^[4] PF-04217903 acts as an ATP-competitive inhibitor, blocking the autophosphorylation of c-Met and thereby

inhibiting the entire downstream signaling cascade.[1][4] Furthermore, the HGF/c-Met pathway can induce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By inhibiting HGF/c-Met signaling, PF-04217903 can also indirectly suppress VEGF-mediated angiogenesis.[1]



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Figure 1: HGF/c-Met Signaling Pathway and Inhibition by PF-04217903.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of PF-04217903 in key angiogenesis-related assays using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: In Vitro Anti-Angiogenic Activity of PF-04217903 in HUVECs

Assay Parameter	Description	IC50 (nM)
c-Met Phosphorylation	Inhibition of HGF-stimulated c-Met autophosphorylation	4.6[2][3]
HUVEC Survival	Inhibition of HGF-mediated survival	12[2][3]
HUVEC Invasion	Inhibition of HGF-mediated Matrigel invasion	7.3[1][3]
HUVEC Apoptosis	Induction of apoptosis	27[1][2][3]

Experimental Protocols

The following are detailed protocols for in vitro assays to assess the anti-angiogenic properties of PF-04217903.

Endothelial Cell Proliferation Assay

This assay evaluates the effect of PF-04217903 on the proliferation of endothelial cells, a fundamental process in angiogenesis.

Materials:

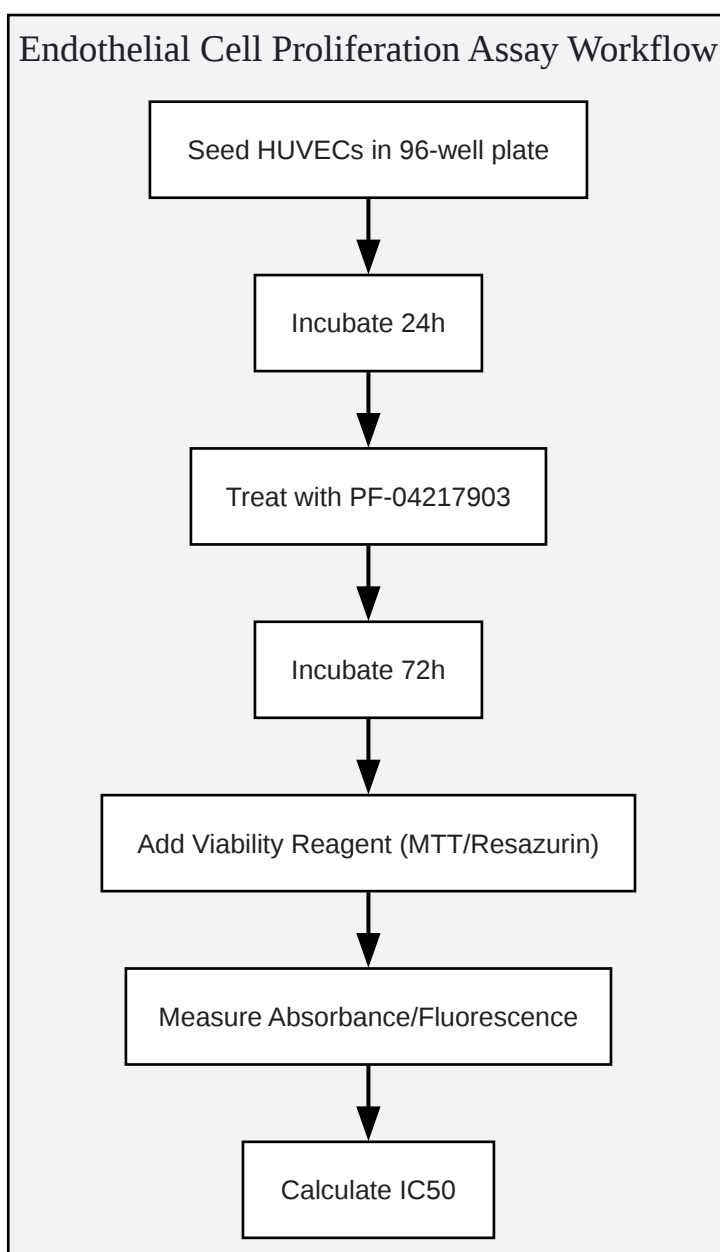
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- 96-well plates
- PF-04217903
- Vehicle control (e.g., DMSO)

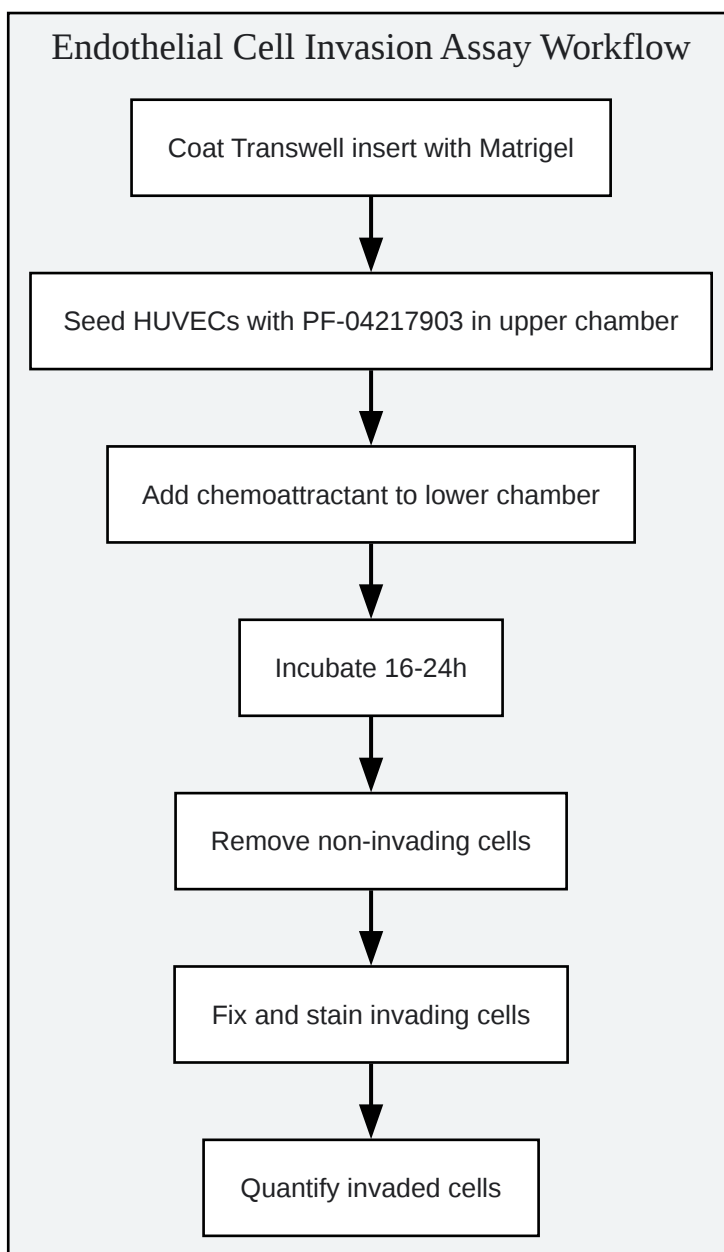
- Cell viability reagent (e.g., MTT, Resazurin)
- Microplate reader

Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete growth medium.[4]
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]
- Treatment: Prepare serial dilutions of PF-04217903 in complete growth medium. Remove the existing medium and add 100 μ L of the medium containing various concentrations of PF-04217903. Include vehicle-treated and untreated control wells.[4]
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4]
- Viability Assessment:
 - For MTT assay: Add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 μ L of solubilization solution and incubate overnight. Measure absorbance at 570 nm.[4]
 - For Resazurin assay: Add 20 μ L of Resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence (Ex: 560 nm, Em: 590 nm).[4]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by plotting a dose-response curve.[4]

Endothelial Cell Proliferation Assay Workflow





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